molecular formula C17H25N3O6S B2818747 N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-67-4

N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2818747
CAS No.: 872862-67-4
M. Wt: 399.46
InChI Key: NISKBRNBVCPMBY-UHFFFAOYSA-N
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Description

N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by its N1 and N2 substituents. The N2 substituent comprises a (3-tosyl-1,3-oxazinan-2-yl)methyl moiety, where the tosyl (p-toluenesulfonyl) group likely acts as a protective or directing group during synthesis. The 1,3-oxazinan ring introduces conformational rigidity and may influence pharmacokinetic properties.

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-13-4-6-14(7-5-13)27(24,25)20-9-3-11-26-15(20)12-19-17(23)16(22)18-8-2-10-21/h4-7,15,21H,2-3,8-12H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISKBRNBVCPMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical formula of this compound is C17H25N3O6S, with a molecular weight of 399.5 g/mol. The structure includes a tosyl group and an oxazinan ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H25N3O6S
Molecular Weight399.5 g/mol
CAS Number872862-67-4

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, oxazinonaphthalene derivatives have shown promising results as tubulin inhibitors, leading to cell cycle arrest in cancer cells at the G2/M phase .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various oxazinonaphthalene derivatives, several compounds demonstrated IC50 values ranging from 4.47 to 52.8 μM against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines. These findings suggest that structural modifications similar to those in this compound may enhance anticancer activity .

The proposed mechanism of action for this compound involves its interaction with tubulin, disrupting microtubule dynamics which are crucial for cell division. This interaction leads to mitotic arrest and subsequent apoptosis in cancer cells.

Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding affinity and interaction modes of similar compounds with tubulin's colchicine-binding site. These studies indicate that the oxazinan moiety plays a critical role in enhancing binding affinity and inhibiting tubulin polymerization .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Preparation of the Oxazinan Ring : This step often employs amines and diols under controlled conditions.
  • Introduction of the Tosyl Group : The tosyl group is introduced to enhance the compound's reactivity and biological properties.
  • Formation of the Oxalamide Linkage : This final step involves coupling reactions that yield the target compound.

Research Applications

The compound's unique structure positions it as a candidate for further research in various fields:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting cancer.
  • Biochemistry : Investigating interactions with biomolecules to understand its pharmacodynamics.

Scientific Research Applications

Antiviral Properties
Research indicates that compounds similar to N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide may exhibit antiviral activity. For instance, related oxazolidinone derivatives have been studied for their ability to inhibit viral replication, particularly in retroviral infections. The structural modifications in these compounds can enhance their efficacy against various viral targets .

Antibacterial Activity
The compound's oxazinan structure suggests potential antibacterial properties. Studies have shown that derivatives of oxazolidinones can inhibit bacterial protein synthesis, making them effective against Gram-positive bacteria. The incorporation of specific substituents can further enhance their antibacterial activity .

Case Studies

Several studies have highlighted the potential applications of compounds structurally related to this compound:

  • Study on Antiviral Efficacy : A study investigated the antiviral effects of oxazolidinone derivatives against HIV and other retroviruses. Results indicated that modifications similar to those found in this compound enhanced antiviral activity significantly .
  • Antibacterial Trials : Research focused on the antibacterial properties of oxazolidinones showed promising results against multi-drug resistant strains. The modifications made in compounds like this compound could lead to new treatments for resistant bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a class of compounds with diverse applications, modulated by their N1 and N2 substituents. Below is a comparative analysis of structurally related oxalamides:

Structural and Functional Group Analysis

Compound Name N1 Substituent N2 Substituent Key Functional Features
Target Compound 3-hydroxypropyl (3-tosyl-1,3-oxazinan-2-yl)methyl Tosyl (protective group), oxazinan ring
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Aromatic methoxy groups, pyridine ring
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide 3-(piperazinyl)propyl 5-methyl-1H-pyrazol-3-yl Piperazine (pharmacophore), pyrazole ring
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide Azetidinone-chlorophenyl Azetidinone-chlorophenyl Azetidinone rings, chloro substituents

Key Observations:

  • Hydrophilicity: The target compound’s 3-hydroxypropyl group enhances water solubility compared to S336’s lipophilic dimethoxybenzyl group.
  • Stereoelectronic Effects: The tosyl group in the target compound may stabilize intermediates during synthesis or modulate receptor interactions, contrasting with S336’s pyridine ring, which contributes to umami receptor (hTAS1R1/hTAS1R3) activation .
  • Ring Systems: The 1,3-oxazinan ring in the target compound provides rigidity, similar to azetidinone rings in ’s compound, which are known for β-lactam-like reactivity .

Toxicity and Metabolism

  • S336: Approved for food use, implying rigorous safety evaluation (e.g., FEMA 4233) .
  • Target Compound: The tosyl group may require metabolic detoxification (sulfonation), whereas hydroxypropyl groups are generally low-toxicity.

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